molecular formula C18H18N4O3S B2382954 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034445-03-7

8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Cat. No. B2382954
CAS RN: 2034445-03-7
M. Wt: 370.43
InChI Key: JBCCDJCRURDKCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for the preparation and characterization of various heterocyclic compounds, including quinolines, which are chemically related to “8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline”. For instance, efficient synthetic approaches have been reported for the preparation of heterocyclic N-Oxides, showcasing methodologies that could potentially be applicable for synthesizing compounds with structural similarities to the chemical (Zhong et al., 2004; Martins et al., 2009).

Antiproliferative Activity

Several studies have explored the antiproliferative properties of quinoline derivatives. For example, novel pyrrolo[3,2-f]quinolines have been synthesized and assessed for their cell growth inhibitory properties against a panel of cell lines, including those derived from leukemias, highlighting the potential therapeutic applications of these compounds (Ferlin et al., 2001).

Antioxidative Effects

Research into the antioxidative effects of heterocyclic compounds has also been conducted, with studies demonstrating the radical-scavenging abilities of certain quinoline and quinoxaline derivatives. This suggests that such compounds, by virtue of their structural features, may offer protective benefits against oxidative stress (Xi et al., 2015).

Anti-inflammatory Potential

The anti-inflammatory potential of quinoline derivatives has been investigated, revealing that certain sulfonamide and sulfonate derivatives exhibit promising activity. This research suggests the therapeutic potential of these compounds for inflammatory conditions (Bano et al., 2020).

Antibacterial Activities

New heterocycles attached to the pyridinecarboxamide moiety, including quinoline derivatives, have been synthesized and evaluated for their antibacterial activities. This research highlights the potential of such compounds in addressing bacterial infections (Nabila et al., 2017).

Future Directions

The future directions for the use of this compound could involve further exploration of its potential applications in various fields. The design of new pyrrolidine compounds with different biological profiles could also be a focus of future research .

properties

IUPAC Name

8-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-7-8-17(21-20-13)25-15-9-11-22(12-15)26(23,24)16-6-2-4-14-5-3-10-19-18(14)16/h2-8,10,15H,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCCDJCRURDKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

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